5-bromo-4-methylIsothiazole
Overview
Description
5-bromo-4-methylIsothiazole is a compound that belongs to the class of isothiazoles, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms adjacent to each other. While the provided papers do not directly discuss 5-bromo-4-methylIsothiazole, they do provide insights into the chemistry of related isothiazole compounds, which can be used to infer some aspects of 5-bromo-4-methylIsothiazole's chemistry.
Synthesis Analysis
The synthesis of isothiazole derivatives often involves the reaction of ammonium salts of isothiazolethiones with various reagents. For example, the reaction with p-bromophenacyl bromide and isocyanates can afford substituted isothiazoles . Additionally, the alkylation of isothiazole derivatives with bromoalkanes in the presence of sodium hydroxide can lead to the formation of S-derivatives with high yields . These methods suggest that the synthesis of 5-bromo-4-methylIsothiazole could potentially be achieved through similar strategies involving the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of isothiazole derivatives can be elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of a bromo-substituted indazole derivative was confirmed by these methods . The presence of a bromine atom in the molecule can significantly influence the molecular geometry and electronic distribution, which can be studied using computational methods to predict the properties of 5-bromo-4-methylIsothiazole.
Chemical Reactions Analysis
Isothiazoles can undergo nucleophilic substitution reactions due to the presence of a halogen atom, such as bromine, which can be displaced by nucleophiles like amines or alcohols . The reactivity of the isothiazole ring can lead to the formation of various heterocyclic scaffolds, as demonstrated by the synthesis of diverse heterocycles from a bis(methylthio)methyleneoxazolone template . These reactions highlight the versatility of isothiazole derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiazole derivatives can be influenced by their substituents. For example, the introduction of bromine and methyl groups can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as HOMO-LUMO gap and hyperpolarizability, can be analyzed using computational chemistry methods, which can provide insights into the reactivity and potential applications of the compound in materials science, such as in non-linear optical (NLO) materials . The antimicrobial activity of some isothiazole derivatives also indicates potential biological applications .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Oxazoles : A study by Kumar, Acharya, and Ila (2018) detailed the synthesis of 2,4,5-trisubstituted oxazoles from α-oxoketene dithioacetals and β-(methylthio)-β-(het)aryl-2-propenones. This method has been extended to synthesize regioisomeric 4- or 5-aminooxazoles and 4- or 5-(n-butyl)oxazoles from the corresponding 4- or 5-(methylthio)oxazoles (Kumar, Acharya, & Ila, 2018).
- Spectroscopic and Electronic Properties : Regiec and Wojciechowski (2019) explored the synthesis of 3-methyl-4-nitroisothiazole and examined its spectroscopic and electronic properties. They also studied the vibrational assignments based on potential energy distributions and the stability of the molecule using natural bond orbital analysis (Regiec & Wojciechowski, 2019).
Applications in Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : Lagrenée et al. (2002) investigated a triazole derivative's efficiency as a corrosion inhibitor for mild steel in acidic media. They found significant inhibition efficiencies, demonstrating the potential of isothiazole derivatives in corrosion protection (Lagrenée et al., 2002).
Biological Applications
- Antibacterial Activity : A study examined the antibacterial activity of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. These compounds showed promising results against various bacterial strains, suggesting their potential in antibiotic research (Unknown Authors, 2020).
Additional Research
- Halogenation and Nitration Studies : Saldabol, Popelis, and Slavinska (2002) conducted studies on bromination and nitration of 2-substituted 4-(2-furyl)thiazoles. Their research provides insight into the chemical behavior of these compounds under various conditions (Saldabol, Popelis, & Slavinska, 2002).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-methyl-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-2-6-7-4(3)5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSYYJNRUMLECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361285 | |
Record name | 5-bromo-4-methylIsothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-methylIsothiazole | |
CAS RN |
503427-04-1 | |
Record name | 5-bromo-4-methylIsothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-methyl-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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